molecular formula C18H14N6O3S2 B4308579 N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE

Cat. No.: B4308579
M. Wt: 426.5 g/mol
InChI Key: DXPJKPRGMBBLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a tetrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. Common steps include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of a suitable precursor with reagents such as cyanogen bromide to introduce the cyano group.

    Formation of Tetrazole Intermediate: This step involves the reaction of a suitable precursor with azide compounds to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the benzodioxole and tetrazole intermediates using a thiol-based reagent under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and thiol groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE: Unique due to its specific combination of functional groups and rings.

    Other Benzodioxole Derivatives: Share the benzodioxole ring but differ in other functional groups.

    Other Tetrazole Derivatives: Share the tetrazole ring but differ in other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-[1-(2-methylsulfanylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S2/c1-28-16-5-3-2-4-13(16)24-18(21-22-23-24)29-9-17(25)20-12-7-15-14(26-10-27-15)6-11(12)8-19/h2-7H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPJKPRGMBBLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE

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